molecular formula C8H8FNO2 B1603573 4-Fluoro-2-methoxybenzamide CAS No. 874804-07-6

4-Fluoro-2-methoxybenzamide

Cat. No. B1603573
M. Wt: 169.15 g/mol
InChI Key: KKAYOBASVNJGFE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzamide is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15 g/mol. It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxybenzamide involves several stages. In one method, sodium methoxide and 2,4-difluorobenzoic acid are heated in dimethyl sulfoxide (DMSO) for 25 hours. The mixture is then poured onto ice and acidified with HCl. The precipitated solid is collected by filtration and dried. The dry solid is then refluxed in thionyl chloride in the presence of dry DMF for 4 hours. The volatiles are removed by evaporation, and the residue is taken up in dry dichloromethane and added dropwise to a cooled solution of 12% NH4OH in water .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxybenzamide consists of a benzene ring substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position. The benzene ring is also substituted with an amide group.

Scientific Research Applications

1. Microbiome Research

  • Application Summary : 4-Fluoro-2-methoxybenzamide is used in the development of the differential fluorescent marking (DFM) strategy, which is employed for tracking synthetic communities and assembly dynamics in microbiome research .
  • Methods of Application : The DFM strategy uses three distinguishable fluorescent proteins in single and double combinations. It is built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly .
  • Results : Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions like root rhizosphere .

2. Synthesis of Novel Benzamide Compounds

  • Application Summary : 4-Fluoro-2-methoxybenzamide is used in the synthesis of novel benzamide compounds, which have potential applications in medical, industrial, biological, and potential drug industries .
  • Methods of Application : The novel benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results : Some of the synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

Future research could explore the potential biological activities of 4-Fluoro-2-methoxybenzamide, given that many benzamide derivatives are known to have biological activity . Additionally, further studies could investigate its physical and chemical properties, as well as potential applications in various fields such as materials science or pharmaceuticals.

properties

IUPAC Name

4-fluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAYOBASVNJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613701
Record name 4-Fluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybenzamide

CAS RN

874804-07-6
Record name 4-Fluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2022 - Elsevier
As prime regulators of pre-mRNA alternative splicing, different Clk isoforms were found to be overexpressed in various tumour types and have received much attention recently as …
Number of citations: 2 www.sciencedirect.com
Z Huang, RB Williams, SM Martin… - Journal of Medicinal …, 2018 - ACS Publications
Bifidenone is a novel natural tubulin polymerization inhibitor that exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for …
Number of citations: 5 pubs.acs.org
K Matsumoto, S Tachikawa, N Hashimoto… - The Journal of …, 2017 - ACS Publications
A novel, practical protocol for the aerobic direct C–H acetoxylation of arenes, employing a recyclable heterogeneous rhodium catalyst, is reported herein. The trifluoroacetoxylation of 2-…
Number of citations: 24 pubs.acs.org

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